2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves multistep reactions, starting from basic building blocks such as amino acids, furan derivatives, or acetyl compounds. For instance, the stereoselective diazotization of amino acids followed by esterification and subsequent reactions with chloroacetyl chloride and piperazine derivatives highlights the complexity and specificity of synthetic routes designed to obtain structurally diverse piperazine compounds (Acharyulu et al., 2009; Gao & Renslo, 2007).
Molecular Structure Analysis
The molecular structures of piperazine derivatives are confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques validate the expected structures, showcasing features like the presence of substituted groups and the overall molecular conformation (Ban et al., 2023).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including Mannich’s reaction, Claisen Schmidt condensation, and reactions involving N-acyliminium ions. These reactions expand the chemical diversity of piperazine compounds, allowing for the synthesis of compounds with specific biological activities or physical properties (Kumar et al., 2017; Veerman et al., 2003).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are influenced by the substituents attached to the piperazine core. These properties are crucial for determining the compound's suitability for further applications, including its potential use in drug development or as a chemical intermediate (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are key factors in the application of piperazine derivatives. Studies involving molecular docking and biological evaluations shed light on the interactions between these compounds and biological targets, offering insights into their potential therapeutic uses (Chen et al., 2016).
Scientific Research Applications
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Studies with Metal Ions
- HEPES finds application in most studies with metal ions .
- It can be used as a substitute for Tris and phosphate in studies with metal ions .
- The methods of application would depend on the specific study, but it’s generally used to maintain the pH of the solution within a specific range .
- The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
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Plant Studies
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Gel Electrophoresis
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Electroporation Studies
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Protein Studies
- HEPES is used as an extraction buffer to prevent damage of proteins in red blood cells .
- It helps to maintain the pH of the solution during the extraction process .
- The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
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Oxidative Phosphorylation Studies
- HEPES is excellent for tissue culture, oxidative phosphorylation .
- It is used in the study of the biochemical pathway in which the mitochondria in cells use their structure, enzymes, and energy released by the oxidation of nutrients to reform ATP .
- The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
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Protein Synthesis with Cell-Free Bacterial Systems
- HEPES is used in protein synthesis with cell-free bacterial systems .
- It helps to maintain the pH of the solution during the protein synthesis process .
- The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
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Photophosphorylation Studies
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CO2 Fixation Studies
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Transmission Electron Microscopy (TEM) Studies
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Bradford or Bicinchoninic Acid (BCA) Assays
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Downstream Processing in Biopharmaceutical Manufacturing
- HEPES is used in downstream processing in biopharmaceutical manufacturing .
- It helps to maintain the pH of the solution during the downstream processing .
- The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .
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Chromatography
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Cocrystal Formation
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API Processing
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Buffer in Material Safety Data Sheet (MSDS)
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Buffer in CoA and CoQ Dossiers
- HEPES is used as a buffer in CoA (Certificate of Analysis) and CoQ (Certificate of Quality) dossiers .
- It helps to maintain the pH of the solution during the CoA and CoQ dossier process .
- The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .
Safety And Hazards
The safety data sheet for “2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” suggests avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation . It also advises against dust formation and recommends keeping containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKKKPFXABURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374736 | |
Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid | |
CAS RN |
124335-65-5 | |
Record name | [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124335-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.